molecular formula C14H18N2O4S B331307 N-[2-(cyclohex-1-en-1-yl)ethyl]-4-nitrobenzenesulfonamide

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-nitrobenzenesulfonamide

Katalognummer: B331307
Molekulargewicht: 310.37 g/mol
InChI-Schlüssel: VQCUNGSMDOOCFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-nitrobenzenesulfonamide is a chemical compound with a complex structure that includes a cyclohexene ring, an ethyl chain, and a nitrobenzenesulfonamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-4-nitrobenzenesulfonamide typically involves multiple steps. One common method includes the hydrogenation of a precursor compound in the presence of a hydrogenation catalyst. This is followed by further reactions to introduce the nitrobenzenesulfonamide group. The reaction conditions often require specific temperatures and pressures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to maintain consistent quality and yield. The use of advanced catalysts and optimized reaction conditions is crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert the nitro group to an amine group.

    Substitution: This can replace one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the reactions proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxygenated compounds.

Wissenschaftliche Forschungsanwendungen

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-nitrobenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which N-[2-(cyclohex-1-en-1-yl)ethyl]-4-nitrobenzenesulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the specific application, but often involve binding to active sites or altering protein conformation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide
  • 2-Chloro-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide
  • 2-(1-Cyclohexenyl)cyclohexanone

Uniqueness

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-nitrobenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications where these properties are advantageous, such as in the synthesis of complex molecules or in biological studies.

Eigenschaften

Molekularformel

C14H18N2O4S

Molekulargewicht

310.37 g/mol

IUPAC-Name

N-[2-(cyclohexen-1-yl)ethyl]-4-nitrobenzenesulfonamide

InChI

InChI=1S/C14H18N2O4S/c17-16(18)13-6-8-14(9-7-13)21(19,20)15-11-10-12-4-2-1-3-5-12/h4,6-9,15H,1-3,5,10-11H2

InChI-Schlüssel

VQCUNGSMDOOCFK-UHFFFAOYSA-N

SMILES

C1CCC(=CC1)CCNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Kanonische SMILES

C1CCC(=CC1)CCNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.